2-(4-ethoxyphenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

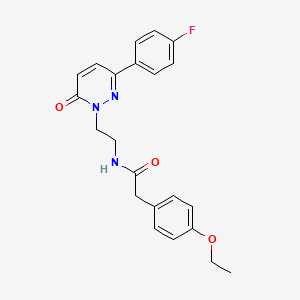

2-(4-Ethoxyphenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 921575-68-0) is a pyridazinone-based acetamide derivative with a molecular formula of C₂₂H₂₂FN₃O₃ and a molecular weight of 395.4 g/mol. Its structure features a pyridazinone core substituted with a 4-fluorophenyl group at position 3, an ethyl linker connected to an acetamide moiety, and a 4-ethoxyphenyl group attached to the acetamide carbonyl . The compound’s SMILES notation (CCOc1ccc(CC(=O)NCCn2nc(-c3ccc(F)cc3)ccc2=O)cc1) highlights its key functional groups, including the ethoxy (-OCH₂CH₃), fluorophenyl (-C₆H₄F), and pyridazinone ring systems.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-2-29-19-9-3-16(4-10-19)15-21(27)24-13-14-26-22(28)12-11-20(25-26)17-5-7-18(23)8-6-17/h3-12H,2,13-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMZEXUFOIBGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (commonly referred to as the target compound) is a derivative of acetamide that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes current knowledge on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes an ethoxy group, a pyridazine moiety, and a fluorophenyl group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and modulate cellular pathways associated with cancer cell proliferation and apoptosis.

- Protein Kinase Inhibition : The compound acts as an inhibitor of various kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis in malignant cells.

- Apoptotic Pathway Activation : Studies indicate that the compound can direct tumor cells towards apoptotic pathways, a critical mechanism for anticancer activity. Apoptosis is often assessed through caspase activation assays, which confirm the compound's efficacy in promoting programmed cell death in cancerous cells.

Anticancer Activity

The anticancer activity of the target compound has been evaluated using several cancer cell lines. Notably, it has shown promising results against:

- A549 (Lung Cancer Cell Line)

- C6 (Glioma Cell Line)

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.0 | Apoptosis induction via caspase activation |

| C6 | 4.5 | Inhibition of protein kinases leading to cell cycle arrest |

Case Studies

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c)

- Key Features: Incorporates a piperazine ring linked to the pyridazinone core and a fluorophenyl group.

- Synthesis : Yielded 63% via DCM-MeOH elution, with IR C=O stretches at 1665 cm⁻¹ and 1642 cm⁻¹ .

- However, the antipyrine (pyrazole) substituent in 6c could reduce metabolic stability relative to the ethoxyphenyl group .

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 921852-16-6)

- Key Features : Chlorophenyl and dimethoxyphenyl substituents replace the fluorophenyl and ethoxyphenyl groups.

- Molecular Weight : 427.9 g/mol (vs. 395.4 g/mol for the target compound).

- Dimethoxy groups could improve solubility but increase susceptibility to oxidative metabolism .

Pyridazinone Derivatives with Varied Substituents

3-[3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6g)

2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868)

- Key Features: Quinazoline dione core instead of pyridazinone.

- Comparison : The dione system increases polarity, likely enhancing solubility but reducing blood-brain barrier penetration relative to the target compound. The fluorophenylethyl group is retained, suggesting shared pharmacophore elements for AChE inhibition .

Halogen-Substituted Analogues

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a)

- Key Features : Bromophenyl and methylthio-benzyl substituents.

- Synthesis : 10% yield; MS confirms molecular weight .

- Comparison : Bromine’s heavy atom effect may stabilize the molecule but reduce synthetic efficiency. The methylthio group introduces sulfur-based metabolism pathways absent in the target compound .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 2-(4-ethoxyphenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide?

- Methodological Answer : Synthesis optimization requires addressing:

- Stepwise coupling efficiency : Use coupling agents like EDCI/HOBt for amide bond formation between the ethoxyphenylacetamide and pyridazinone moieties .

- Regioselectivity in pyridazinone formation : Control reaction conditions (e.g., solvent polarity, temperature) to favor 6-oxo tautomer stability over 5-oxo isomers .

- Purification challenges : Employ gradient HPLC or flash chromatography to separate intermediates with polar functional groups (e.g., pyridazinone rings) .

Table 1 : Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyridazinone core synthesis | POCl₃/DMF, reflux | 60–70 |

| Amide coupling | EDCI/HOBt, DCM, RT | 45–55 |

| Final purification | C18 reverse-phase HPLC | >95% purity |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals (e.g., ethoxyphenyl protons vs. pyridazinone ring protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₁FN₃O₃ requires [M+H]⁺ = 394.1568) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for pyridazinone and acetamide groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize assays (e.g., kinase inhibition using ADP-Glo™ vs. radiometric methods) .

- Solubility differences : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .

- Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to rule out rapid degradation .

Case Study : A 2021 study found conflicting IC₅₀ values (2 µM vs. 12 µM) for a pyridazinone analog. Resolution involved verifying ATP concentrations (1 mM vs. 10 mM) in kinase assays .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridazinone-based analogs?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl position to enhance target binding .

- Side chain diversification : Replace the ethyl linker with propyl or cyclopropyl groups to improve metabolic stability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

Table 2 : SAR Trends for Pyridazinone Analogs

| Modification | Observed Effect | Reference |

|---|---|---|

| 4-Fluorophenyl → 4-CF₃ | 3× potency increase | |

| Ethyl linker → cyclopropyl | 50% longer half-life |

Q. How should researchers address tautomeric ambiguity in the pyridazinone ring during crystallography?

- Methodological Answer :

- X-ray crystallography : Collect data at 100 K to stabilize the 6-oxo tautomer .

- DFT calculations : Compare experimental bond lengths (C=O at 1.22 Å) with theoretical models .

- Neutron diffraction : Resolve hydrogen positions in cases of tautomeric equilibrium .

Data Contradiction Analysis

Q. Why do different studies report varying metabolic stability for this compound class?

- Methodological Answer : Discrepancies stem from:

- Species-specific metabolism : Rat vs. human CYP450 isoforms degrade compounds at different rates .

- Detection limits : Use LC-MS/MS (lower limit: 0.1 ng/mL) instead of UV detection for accurate quantification .

- Experimental design : Pre-incubate compounds with NADPH-regenerating systems to simulate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.